4-DAMP Exhibits >19-Fold M3 vs. M2 Selectivity in Human Recombinant mAChRs
4-DAMP displays marked M3 vs. M2 selectivity, a critical parameter for functional studies. In human recombinant mAChRs, its Ki at M3 is 0.37 nM compared to 7.3 nM at M2 . In contrast, the non-selective antagonist atropine shows similar affinities across subtypes [1], while pirenzepine favors M1 [2]. This quantitative selectivity is absent in common alternatives.
| Evidence Dimension | M3 vs. M2 binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki M2 = 7.3 nM; Ki M3 = 0.37 nM |
| Comparator Or Baseline | Atropine: non-selective (Ki M1-M5 range ~0.2-1.0 nM); Pirenzepine: M1-selective (Ki M1 ~2-10 nM, M3 >100 nM) |
| Quantified Difference | 4-DAMP M2/M3 ratio = 19.7; Atropine M2/M3 ratio ≈1-2; Pirenzepine M2/M3 ratio ≈0.02-0.1 |
| Conditions | Displacement of radioligand from human recombinant mAChRs expressed in CHO cells |
Why This Matters
For experiments requiring M3-selective antagonism without confounding M2-mediated effects (e.g., in cardiovascular or smooth muscle studies), 4-DAMP's >19-fold selectivity provides unambiguous target engagement.
- [1] BindingDB. Atropine binding data (Ki). View Source
- [2] BindingDB. Pirenzepine binding data (Ki). View Source
